2-Fluorophenyl dimethylsulfamate
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Overview
Description
2-Fluorophenyl dimethylsulfamate is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to a dimethylsulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl dimethylsulfamate typically involves the reaction of 2-fluorophenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:
2-Fluorophenol+Dimethylsulfamoyl chloride→2-Fluorophenyl dimethylsulfamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenyl dimethylsulfamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamate group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a sulfonate derivative.
Scientific Research Applications
2-Fluorophenyl dimethylsulfamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluorophenyl dimethylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The sulfamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl dimethylsulfamate
- 2-Bromophenyl dimethylsulfamate
- 2-Iodophenyl dimethylsulfamate
Comparison
Compared to its analogs, 2-Fluorophenyl dimethylsulfamate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity. Additionally, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C8H10FNO3S |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2-fluorophenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C8H10FNO3S/c1-10(2)14(11,12)13-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |
InChI Key |
QQZJJTWCMARYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1F |
Origin of Product |
United States |
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